molecular formula C13H12Cl2N2OS2 B2489554 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-38-5

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2489554
CAS RN: 393838-38-5
M. Wt: 347.27
InChI Key: GXJVAXUYFFUNOC-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives have been synthesized for various medicinal purposes . For example, Holla et al. (2003) synthesized a series of arylaminothiazoles and a series of arylidene/5-aryl-2-furfurylidene hydrazinothiazoles and evaluated their antibacterial and anti-inflammatory activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have shown a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic properties . This means they can be used to relieve pain.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . They can be used to reduce inflammation in the body, which is a common symptom of many diseases.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . They can be used to kill or inhibit the growth of microorganisms, which can be beneficial in treating infections.

Antifungal Activity

These compounds have also shown antifungal effects . They can be used to treat fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . They can be used to treat viral infections.

Diuretic Activity

These compounds have shown diuretic effects . They can be used to increase the amount of urine produced by the body, which can help remove excess fluid and salt.

Antitumor Activity

Thiazole derivatives have been found to have antitumor properties . They can be used to inhibit the growth of tumors, which can be beneficial in treating cancer.

Future Directions

The development of new thiazole derivatives for medicinal purposes is an active area of research . These compounds have the potential to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h5-6H,2-4H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJVAXUYFFUNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

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